

Spectroscopic Characterization of Spiro[2.5]octan-5-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: *Spiro[2.5]octan-5-ylmethanol*

CAS No.: 2002815-12-3

Cat. No.: B2498601

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Abstract

Spiro[2.5]octan-5-ylmethanol is a saturated bicyclic primary alcohol featuring a unique spirocyclic scaffold where a cyclopropane ring is fused to a cyclohexane ring. This structural motif imparts a high degree of three-dimensionality and conformational rigidity, making it a valuable building block in medicinal chemistry and materials science.^{[1][2]} Accurate and unambiguous characterization of this molecule is paramount for its application in any synthetic or developmental workflow. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for **Spiro[2.5]octan-5-ylmethanol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the predicted data is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the experimental characterization of this compound.

Molecular Structure and Spectroscopic Implications

The structure of **Spiro[2.5]octan-5-ylmethanol** (C₉H₁₆O) presents several key features that directly influence its spectroscopic signature:

- **Spirocyclic Core:** The spiro-fusion of a cyclopropane and a cyclohexane ring creates a rigid system with a quaternary spiro-carbon. This rigidity limits conformational flexibility, which can lead to more defined and resolved NMR signals compared to more flexible acyclic or monocyclic analogs.
- **Cyclopropane Ring:** The high s-character of the C-H bonds in the cyclopropane ring typically results in proton signals at an unusually high field (upfield) in the ¹H NMR spectrum.
- **Cyclohexane Ring:** The cyclohexane ring will adopt a chair conformation, leading to distinct axial and equatorial protons, which will exhibit different chemical shifts and coupling constants.
- **Primary Alcohol:** The hydroxymethyl (-CH₂OH) group is the primary site of chemical reactivity and gives rise to characteristic signals in all three spectroscopic methods. In IR spectroscopy, it produces a strong O-H stretching band. In NMR, it influences the chemical shifts of adjacent protons. In mass spectrometry, it directs key fragmentation pathways such as dehydration and alpha-cleavage.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **Spiro[2.5]octan-5-ylmethanol**, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show a complex set of signals, particularly in the aliphatic region, due to the overlapping signals of the cyclohexane and cyclopropane protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 3.55	Doublet of Doublets	2H	-CH ₂ OH	Protons attached to the carbon bearing the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm range.[4] The splitting will arise from coupling to the adjacent methine proton.
~ 1.90 - 1.20	Multiplet	8H	Cyclohexane Protons	The eight protons on the cyclohexane ring will appear as a complex multiplet due to extensive spin-spin coupling and the presence of both axial and equatorial protons.
~ 1.60	Singlet (broad)	1H	-OH	The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature. It typically does

not couple with adjacent protons due to rapid exchange.[4]

~ 0.50 - 0.20

Multiplet

4H

Cyclopropane
Protons

The protons on the three-membered ring are highly shielded and appear at a characteristic upfield chemical shift.

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

The proton-decoupled ^{13}C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 68.0	-CH ₂ OH	The carbon atom bonded to the electronegative oxygen of the alcohol is significantly deshielded and appears in the 50-80 δ range.[3]
~ 40.0	CH-CH ₂ OH	The methine carbon to which the hydroxymethyl group is attached.
~ 35.0 - 25.0	Cyclohexane CH ₂	The methylene carbons of the cyclohexane ring.
~ 20.0	Spiro C	The quaternary spiro-carbon atom.
~ 15.0 - 5.0	Cyclopropane CH ₂	The methylene carbons of the highly shielded cyclopropane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Spiro[2.5]octan-5-ylmethanol** will be dominated by the absorptions from the O-H and C-O bonds of the alcohol, and the C-H bonds of the aliphatic rings.

Predicted Frequency (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3350	Strong, Broad	O-H Stretch	Alcohol
2920, 2850	Strong	C-H Stretch	Alkane (Cyclohexane)
~ 3050	Medium	C-H Stretch	Cyclopropane
~ 1050	Strong	C-O Stretch	Primary Alcohol

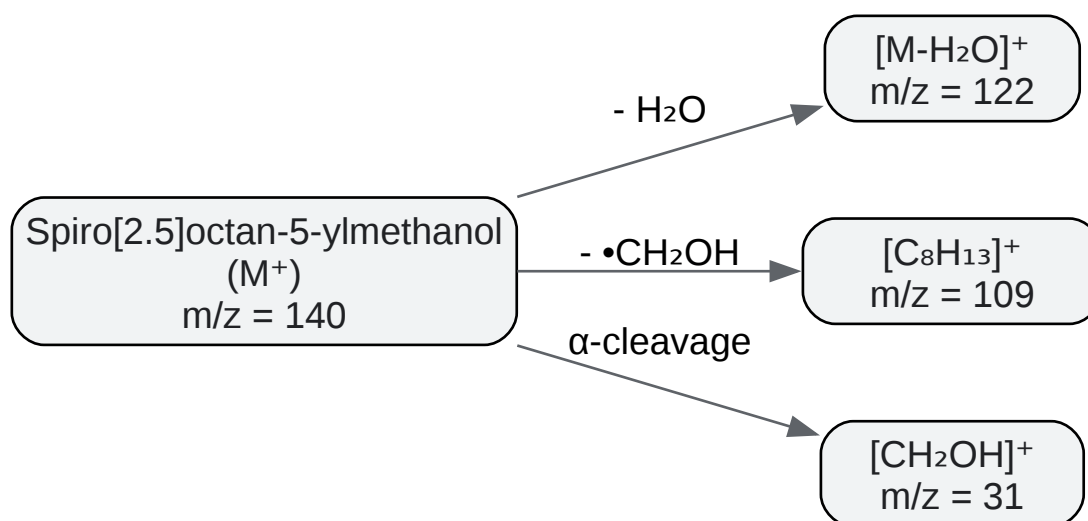
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Spiro[2.5]octan-5-ylmethanol**, electron ionization (EI) would likely lead to a weak or absent molecular ion peak, which is common for alcohols.[4]

Predicted Fragmentation Pathways:

- Molecular Ion (M^+): $m/z = 140.23$
- Dehydration ($[M-H_2O]^+$): A prominent peak at $m/z = 122$, resulting from the loss of a water molecule. This is a very common fragmentation pathway for alcohols.[3]
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of the C_8H_{13} radical, leading to a resonance-stabilized cation at $m/z = 31$ ($[CH_2OH]^+$). This is often a significant peak for primary alcohols.
- Loss of the Hydroxymethyl Group: Cleavage of the bond between the cyclohexane ring and the $-CH_2OH$ group, leading to a fragment at $m/z = 109$ ($[C_8H_{13}]^+$).

Visualization of Key Fragmentation Pathways



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Caption: Predicted major fragmentation pathways for **Spiro[2.5]octan-5-ylmethanol** in EI-MS.

Experimental Protocols

To obtain high-quality spectroscopic data for **Spiro[2.5]octan-5-ylmethanol**, standardized procedures should be followed.

NMR Sample Preparation and Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **Spiro[2.5]octan-5-ylmethanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy Sample Preparation and Acquisition

- **Sample Preparation (Neat Liquid):** Place a single drop of neat **Spiro[2.5]octan-5-ylmethanol** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Acquisition (FT-IR):** Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Background Subtraction:** A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrument-related absorptions.

Mass Spectrometry Sample Preparation and Acquisition

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface. GC-MS is well-suited for a volatile compound like this.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- **Mass Analysis:** Scan a mass range appropriate for the compound, for example, from m/z 25 to 200.

Conclusion

The unique spirocyclic structure of **Spiro[2.5]octan-5-ylmethanol** gives rise to a distinct spectroscopic fingerprint. The combination of ^1H NMR, with its characteristic upfield cyclopropane signals, ^{13}C NMR to confirm the carbon framework, IR spectroscopy to identify the crucial alcohol functional group, and mass spectrometry to determine the molecular weight and fragmentation patterns, provides a powerful and complementary set of data for its unequivocal identification. The predictive analysis provided in this guide serves as a valuable resource for researchers in confirming the synthesis and purity of this important chemical building block.

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